molecular formula C20H15F3N2O5 B2661726 5-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)-2-hydroxybenzoic acid CAS No. 881941-26-0

5-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)-2-hydroxybenzoic acid

Cat. No. B2661726
CAS RN: 881941-26-0
M. Wt: 420.344
InChI Key: OXFJRRHVGGMKKH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains an ethoxycarbonyl group, a trifluoromethyl group, an amino group, and a hydroxybenzoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The trifluoromethyl group would add electron-withdrawing character, while the amino and hydroxy groups would provide sites for potential hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Novel Derivatives for Antimicrobial Activity

Research has focused on synthesizing novel derivatives related to quinoline compounds, aiming at potential antimicrobial applications. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has shown significant antimicrobial properties, suggesting the potential for developing new antimicrobial agents (Holla et al., 2006).

Development of Fluorescent Probes

Quinoline derivatives have been identified as efficient fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Their applications extend to DNA fluorophores, highlighting the ongoing search for more sensitive and selective compounds in this domain (Aleksanyan & Hambardzumyan, 2013).

Antitumor Activity Evaluation

Studies have also delved into synthesizing thiazolo[5,4-b]quinoline derivatives for evaluating their antitumor activities. Specific structural features of these compounds, such as a positive charge density at carbon C-7, are essential for significant antitumor activity, showcasing the potential for cancer therapy research (Alvarez-Ibarra et al., 1997).

Exploration of Serotonin Type-3 (5-HT3) Receptor Antagonists

The synthesis of quinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, illustrates the compound's role in the pharmacophoric design for managing conditions such as depression. This highlights the broader therapeutic potential and the importance of structural design in drug development (Mahesh et al., 2011).

Intermediate Use in Synthesis of Antibacterials

The compound has also been investigated as an intermediate in the synthesis of quinolone antibacterials, demonstrating its utility in developing antibiotics through chemical modifications and synthesis pathways (Turner & Suto, 1993).

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Quinoline derivatives are an active area of research in medicinal chemistry, and new synthetic methods and applications are continually being developed . This compound, with its combination of functional groups, could potentially be of interest in this field.

properties

IUPAC Name

5-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O5/c1-2-30-19(29)14-9-24-15-7-10(20(21,22)23)3-5-12(15)17(14)25-11-4-6-16(26)13(8-11)18(27)28/h3-9,26H,2H2,1H3,(H,24,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFJRRHVGGMKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=C(C=C3)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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